VAF347

Description

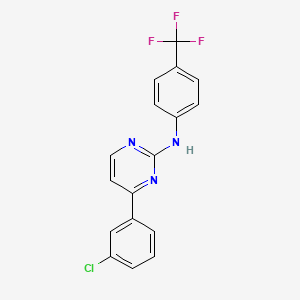

The exact mass of the compound 4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3/c18-13-3-1-2-11(10-13)15-8-9-22-16(24-15)23-14-6-4-12(5-7-14)17(19,20)21/h1-10H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKUZTBZRIJTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041149 | |

| Record name | VAF347 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VAF347: A Technical Guide to its Mechanism of Action as an Aryl Hydrocarbon Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VAF347 is a potent, cell-permeable small-molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor with a pivotal role in regulating immune responses. This technical guide delineates the mechanism of action of this compound, from its molecular interactions to its cellular and physiological consequences. By activating the AhR signaling pathway, this compound exerts significant anti-inflammatory effects, primarily through the modulation of dendritic cell (DC) maturation and subsequent T-helper (Th) cell differentiation. This document provides a comprehensive overview of the signaling cascade, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Aryl Hydrocarbon Receptor Agonism

This compound functions as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] this compound's interaction with AhR triggers this canonical signaling pathway, leading to the modulation of gene expression and subsequent anti-inflammatory effects.[3][4]

A key indicator of this compound-mediated AhR activation is the induction of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) gene expression, a well-established target of the AhR signaling pathway.

Signaling Pathway of this compound

The signaling cascade initiated by this compound is a multi-step process that translates the binding of this synthetic ligand to the AhR into a cellular response.

Cellular and Physiological Effects

The activation of the AhR pathway by this compound leads to a cascade of cellular and physiological effects, culminating in a potent anti-inflammatory response.

Inhibition of Dendritic Cell Maturation

A primary cellular target of this compound is the dendritic cell (DC). This compound inhibits the maturation of human monocyte-derived DCs, a critical step in the initiation of adaptive immune responses. This inhibition is characterized by the reduced expression of key molecules required for T-cell activation, including:

-

Interleukin-6 (IL-6): A pro-inflammatory cytokine crucial for the differentiation of Th17 cells.

-

CD86: A costimulatory molecule on the surface of DCs that is necessary for the activation of naive T cells.

-

HLA-DR: A major histocompatibility complex (MHC) class II molecule responsible for presenting antigens to T-helper cells.

By downregulating these molecules, this compound renders DCs less capable of stimulating pro-inflammatory T-cell responses.

Modulation of T-Helper Cell Differentiation

The inhibitory effect of this compound on DC maturation has a direct impact on T-helper (Th) cell differentiation. By altering the cytokine milieu and the costimulatory signals provided by DCs, this compound skews T-cell differentiation away from pro-inflammatory phenotypes.

-

Inhibition of Th17 Cell Differentiation: this compound suppresses the differentiation of Th17 cells, which are major contributors to inflammation and are implicated in autoimmune diseases and conditions like diabetic retinopathy. This is largely a consequence of the reduced production of IL-6 by DCs.

-

Promotion of Th22 Cell Development: this compound promotes the development of IL-22-secreting Th cells (Th22). IL-22 is a cytokine with a complex role in immunity, often associated with tissue protection and repair.

-

Enhancement of Regulatory T (Treg) Cell Differentiation: Some studies suggest that AhR activation by this compound can enhance the differentiation of T regulatory (Treg) cells, which play a crucial role in maintaining immune tolerance.

Therapeutic Implications

The immunomodulatory properties of this compound have demonstrated therapeutic potential in preclinical models of various inflammatory and autoimmune conditions.

-

Diabetic Retinopathy: In streptozotocin (STZ)-induced diabetic mice, this compound treatment significantly reduced retinal inflammation, oxidative stress, leukostasis, and capillary degeneration. These effects are attributed to the systemic reduction of IL-6 and IL-17A.

-

Allergic Lung Inflammation: this compound has been shown to inhibit allergic lung inflammation in murine models of asthma.

-

Allograft Tolerance: A water-soluble derivative of this compound, VAG539, has been shown to promote long-term allograft acceptance in a mouse model of pancreatic islet transplantation, an effect linked to an increase in regulatory T cells.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line | Value | Reference |

| IC50 | Inhibition of IL-4 + GM-CSF induced IL-6 production | MM1 (human monocytic cell line) | ~5 nM | |

| Concentration for AhR Binding | Competitive displacement of [3H]TCDD | Hepatic cytosol | ~10 nM (for 50% displacement) | |

| Concentration for Gene Expression Analysis | Induction of AhR signaling signature | Human monocyte-derived DCs | 50 nM |

Table 2: In Vivo Administration of this compound and its Derivative

| Compound | Animal Model | Dosage | Route of Administration | Therapeutic Effect | Reference |

| This compound | STZ-induced diabetic C57BL/6 mice | 30 mg/kg | Subcutaneous (weekly) | Amelioration of diabetic retinopathy | |

| VAG539 (pro-drug of this compound) | Murine models of diabetes and asthma | 30 mg/kg | Oral | Inhibition of DC maturation and pro-inflammatory cytokine production | |

| VAG539 | Mouse model of pancreatic islet allograft | Not specified | Oral | Promotion of allograft tolerance |

Table 3: Effect of this compound on Cytokine Levels in STZ-Diabetic Mice

| Cytokine | Sample | Treatment | Concentration (approx.) | Reference |

| IL-6 | Sera | Untreated Diabetic | ~140 pg/mL | |

| This compound-treated Diabetic | Negligible | |||

| IL-17A | Sera | Untreated Diabetic | ~175 pg/mL | |

| This compound-treated Diabetic | Ablated | |||

| VEGF | Retina | Untreated Diabetic | ~135 pg/mL | |

| This compound-treated Diabetic | ~20 pg/mL | |||

| TNF-α | Retina | Untreated Diabetic | ~135 pg/mL | |

| This compound-treated Diabetic | ~20 pg/mL |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound. For complete details, please refer to the cited publications.

In Vitro Dendritic Cell Maturation and Cytokine Analysis

-

Objective: To assess the effect of this compound on the maturation of human monocyte-derived dendritic cells and their cytokine production.

-

Methodology:

-

Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are purified.

-

Differentiation of DCs: Monocytes are cultured for 6-8 days in RPMI 1640 medium supplemented with IL-4 and GM-CSF to differentiate them into immature DCs. This compound is added at various concentrations during this period.

-

Maturation of DCs: Immature DCs are stimulated with a maturation cocktail (e.g., GM-CSF, IFN-γ, TNF-α, and anti-CD40 mAb) for 48 hours.

-

Analysis:

-

Surface Marker Expression: The expression of maturation markers like CD86 and HLA-DR is analyzed by flow cytometry.

-

Cytokine Production: The concentration of cytokines such as IL-6 in the culture supernatants is measured by ELISA.

-

-

-

Reference: Blood. 2008;112(4):1158-1165.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To measure the effect of this compound on the expression of AhR target genes.

-

Methodology:

-

Cell Treatment: Human peripheral monocytes or other relevant cell types are incubated with this compound (e.g., 50 nM) for a specified period (e.g., 4 hours).

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using reverse transcriptase.

-

qRT-PCR: The expression of target genes (e.g., CYP1A1) and a housekeeping gene (e.g., eF-1α) is quantified using specific primers and a real-time PCR system.

-

Data Analysis: The relative expression of the target gene is calculated after normalization to the housekeeping gene.

-

-

Reference: Blood. 2008;112(4):1158-1165.

In Vivo Model of Diabetic Retinopathy

-

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diabetic retinopathy.

-

Methodology:

-

Induction of Diabetes: Diabetes is induced in male C57BL/6 mice via multiple low-dose injections of streptozotocin (STZ).

-

This compound Treatment: Diabetic mice receive weekly subcutaneous injections of this compound (30 mg/kg) suspended in DMSO and diluted in sterile saline.

-

Assessment of Retinopathy: At specified time points (e.g., 2 and 8 months), various parameters of diabetic retinopathy are assessed:

-

Leukostasis: Adhesion of leukocytes to the retinal vasculature is quantified.

-

Oxidative Stress: Reactive oxygen species (ROS) in the retina are measured.

-

Inflammation: Levels of inflammatory cytokines (VEGF, IL-17A, IL-6, TNF-α) in retinal protein lysates are quantified by ELISA.

-

Capillary Degeneration: Acellular capillaries in the retinal vasculature are counted.

-

-

-

Reference: Int J Mol Sci. 2021;22(9):4335.

Conclusion

This compound is a well-characterized aryl hydrocarbon receptor agonist with potent anti-inflammatory and immunomodulatory properties. Its mechanism of action is centered on the activation of the AhR signaling pathway, leading to the inhibition of dendritic cell maturation and a subsequent shift in T-helper cell differentiation, favoring protective and regulatory phenotypes over pro-inflammatory ones. The preclinical efficacy of this compound in models of diabetic retinopathy and allergic inflammation underscores its potential as a therapeutic agent for a range of immune-mediated diseases. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts.

References

- 1. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PubMed [pubmed.ncbi.nlm.nih.gov]

VAF347: A Technical Guide to Its Immunomodulatory Action via the Aryl Hydrocarbon Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VAF347 is a potent, cell-permeable small molecule that functions as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses. By activating the AhR signaling pathway, this compound exerts significant immunomodulatory and anti-inflammatory effects. It primarily targets monocytes and naïve CD4+ T cells, critically influencing the maturation of dendritic cells (DCs) and skewing T helper (Th) cell differentiation. This compound inhibits the development of pro-inflammatory Th17 cells while promoting the generation of regulatory T cells (Tregs) and IL-22-producing Th22 cells. This activity translates to significant therapeutic potential, as demonstrated in preclinical models of allergic inflammation, autoimmune disease, and allograft tolerance. This document provides an in-depth technical overview of this compound's mechanism of action, a compilation of key quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways.

Core Mechanism of Action: AhR Signaling Pathway

This compound's biological activity is fundamentally dependent on its function as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex.

Signaling Cascade:

-

Ligand Binding: this compound, being cell-permeable, enters the cell and binds to the ligand-binding pocket of the AhR. This binding event triggers a conformational change in the receptor complex.

-

Nuclear Translocation: The activated AhR complex translocates from the cytoplasm into the nucleus.

-

Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding & Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of a host of genes, including cytochrome P450 enzymes like CYP1A1 (a classic indicator of AhR activation) and other immunoregulatory molecules.[1][3]

Immunomodulatory Effects on Dendritic Cells (DCs)

This compound critically impairs the ability of dendritic cells to generate pro-inflammatory T helper cells. When human monocytes are differentiated into DCs in the presence of this compound, they develop an immunomodulatory phenotype characterized by the reduced expression of key molecules required for T cell activation.

Specifically, this compound inhibits the expression of the co-stimulatory molecule CD86 and the antigen-presenting molecule HLA-DR. Furthermore, it potently suppresses the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is crucial for the development of Th17 cells.

Modulation of T Helper Cell Differentiation

The primary consequence of this compound's effect on DCs is a profound shift in the differentiation of naïve CD4+ T cells. By inhibiting IL-6 and altering DC function, this compound suppresses the differentiation of pro-inflammatory Th17 cells.

Concurrently, AhR activation by this compound on naïve T cells promotes a different developmental program. It favors the development of cells that secrete IL-22 (Th22 cells) and enhances the survival and frequency of CD4+CD25+Foxp3+ regulatory T cells (Tregs). This shift from a Th17-dominant response to a Treg/Th22-dominant response is central to this compound's anti-inflammatory and tolerance-promoting effects. Memory T cells, however, appear to be largely refractory to regulation by this compound.

Role of Indoleamine 2,3-Dioxygenase (IDO)

While direct studies on this compound and Indoleamine 2,3-dioxygenase (IDO) are limited, there is strong evidence for a mechanistic link. IDO is a tryptophan-catabolizing enzyme that suppresses T cell responses. Activation of the AhR pathway by other agonists, such as TCDD, has been shown to induce the expression of both IDO1 and IDO2. This induction is AhR-dependent and is associated with an increase in Treg populations. This suggests that IDO induction may be a key downstream effect of this compound's activation of AhR, contributing significantly to its immunomodulatory properties.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type / System | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ for IL-6 Inhibition | Human Monocytic Cell Line (MM1) | ~5 nM | |

| AhR Binding | Guinea Pig Hepatic Cytosol | ~10 nM (displaces 50% of [³H]TCDD) | |

| CYP1A1 mRNA Induction | Human Peripheral Monocytes | Significant induction at 50 nM |

| Treg Survival | Murine Splenic CD4+ T cells | Improved survival at 20 nM and 100 nM | |

Table 2: Preclinical In Vivo Efficacy of this compound/VAG539

| Model | Species | Compound & Dose | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| Diabetic Retinopathy | Mouse | This compound (30 mg/kg, s.c.) | Reduced retinal leukostasis, oxidative stress, inflammation, and capillary degeneration. Decreased serum IL-6 and IL-17A. | |

| Allergic Lung Inflammation | Mouse | VAG539 (prodrug) | Blockade of lung eosinophilia, serum IgE, and IL-5 levels. Effect is AhR-dependent. |

| Allograft Tolerance | Mouse | VAG539 (prodrug, oral) | Promoted long-term acceptance of pancreatic islet allografts. Increased frequency of splenic CD4+CD25+Foxp3+ Tregs. | |

Experimental Protocols

Generation and Treatment of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature DCs from human peripheral blood monocytes and their subsequent treatment with this compound.

-

Monocyte Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes (CD14+ cells) from the PBMC population using anti-human CD14 magnetic particles according to the manufacturer's instructions.

-

-

Differentiation into Immature DCs (iDCs):

-

Adjust the concentration of isolated monocytes to 1 x 10⁶ cells/mL in pre-warmed RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% L-Glutamine.

-

Plate 3 mL/well into 6-well plates.

-

Stimulate the monocytes with recombinant human IL-4 (250 U/mL) and recombinant human GM-CSF (1,000 U/mL).

-

Culture for 5-6 days at 37°C and 5% CO₂.

-

-

This compound Treatment and Maturation:

-

On day 6, harvest the non-adherent and loosely adherent iDCs.

-

Resuspend the iDCs in fresh culture medium containing a maturation cocktail (e.g., 1000 IU/mL IL-6, 200 IU/mL IL-1β, 1000 IU/mL TNF-α, and 1 μg/mL PGE₂) in the presence or absence of this compound (e.g., 50 nM).

-

Culture for an additional 24-48 hours.

-

Harvest mature DCs for downstream analysis (e.g., flow cytometry for CD86/HLA-DR or ELISA of supernatants for IL-6).

-

T Cell Proliferation Assay

This assay measures the ability of this compound-treated DCs to stimulate T cell proliferation.

-

Plate Coating (for direct T cell stimulation control):

-

Prepare a 5-10 µg/mL solution of anti-CD3e antibody in sterile PBS.

-

Add 100 µL to the required wells of a 96-well flat-bottom plate. Incubate for at least 2 hours at 37°C or overnight at 4°C.

-

Before use, wash each well twice with 200 µL of sterile PBS.

-

-

Co-culture Setup:

-

Isolate autologous CD4+ T cells from the same donor PBMCs used for DC generation.

-

Add 1 x 10⁵ T cells to each well of a 96-well plate.

-

Add this compound-treated or control-treated mature DCs (from protocol 6.1) at a specific DC:T cell ratio (e.g., 1:10).

-

In control wells, add T cells to anti-CD3 coated wells along with soluble anti-CD28 antibody (e.g., 2 µg/mL).

-

Incubate plates for 2-4 days in a humidified 37°C, 5% CO₂ incubator.

-

-

Measuring Proliferation:

-

Proliferation can be assessed using various methods, such as [³H]-thymidine incorporation, or by pre-labeling T cells with a cell tracking dye (e.g., CFSE or CellTrace™ Violet) and analyzing dye dilution by flow cytometry.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is for measuring changes in mRNA levels of AhR target genes like CYP1A1 or IL-6.

-

Cell Treatment and RNA Isolation:

-

Culture cells (e.g., monocytes, MM1 cell line) in the presence or absence of this compound (e.g., 50 nM) for a specified time (e.g., 4 hours for CYP1A1, 24 hours for IL-6).

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., CYP1A1, IL6) and a housekeeping gene (e.g., EF1A, GAPDH), and a SYBR Green or TaqMan-based PCR master mix.

-

Run the reaction on a real-time PCR system. A typical thermal cycling profile would be: an initial denaturation step at 95°C, followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).

-

Analyze data using the comparative Cт (ΔΔCт) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for measuring cytokine levels (e.g., IL-6, IL-17A) in cell culture supernatants or serum.

-

Plate Coating:

-

Dilute the capture antibody (e.g., anti-human IL-6) in coating buffer (e.g., PBS).

-

Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at room temperature or 4°C.

-

-

Blocking:

-

Aspirate the coating solution and wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 300 µL of blocking buffer (e.g., PBS with 2% BSA) to each well and incubate for at least 1 hour at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times.

-

Prepare a serial dilution of the recombinant cytokine standard.

-

Add 100 µL of standards and samples (e.g., cell culture supernatants, diluted serum) to the appropriate wells. Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate 3 times.

-

Add 100 µL of a diluted biotinylated detection antibody (e.g., biotinylated anti-human IL-6) to each well. Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times.

-

Add 100 µL of diluted Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

-

Development and Reading:

-

Wash the plate 3 times.

-

Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 20-30 minutes.

-

Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

-

Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

-

Safety and Toxicology

In a preclinical murine model of diabetic retinopathy, weekly subcutaneous injections of this compound at a therapeutic dose of 30 mg/kg showed no observable toxicity. Monitored parameters included body weight, body condition, lethargy, respiratory distress, and mortality, none of which were adversely affected by the treatment. Comprehensive toxicology reports and data from human clinical trials for this compound or its water-soluble prodrug, VAG539, are not widely available in the public domain.

Conclusion

This compound is a powerful immunomodulatory agent that operates through the targeted activation of the Aryl Hydrocarbon Receptor. Its ability to reprogram dendritic cell function and consequently shift T cell differentiation away from pro-inflammatory Th17 phenotypes and towards regulatory Treg and tissue-protective Th22 phenotypes underscores its potential as a therapeutic candidate for a range of immune-mediated disorders. The preclinical data in models of autoimmunity, allergy, and transplantation are promising, providing a strong rationale for further investigation and development of AhR agonists as a novel class of immunoregulatory drugs.

References

- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the aryl hydrocarbon receptor promotes allograft-specific tolerance through direct and dendritic cell-mediated effects on regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

VAF347 and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between VAF347, a novel low-molecular-weight immunomodulator, and the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This compound has been identified as a potent, cell-permeable agonist of the AhR, exerting significant anti-inflammatory and immunomodulatory effects.[1][2][3] Its mechanism of action involves the direct binding to and activation of the AhR, a ligand-activated transcription factor, which subsequently modulates the function of key immune cells, particularly dendritic cells, and influences T-cell differentiation.[1][4] This document details the molecular interactions, downstream cellular consequences, quantitative data from key studies, and relevant experimental protocols to facilitate further research and drug development in this area.

Core Mechanism: this compound as an AhR Agonist

This compound functions as a bona fide agonist of the AhR signaling pathway. The unliganded AhR resides in the cytoplasm within a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. This compound, upon entering the cell, binds directly to the ligand-binding pocket of the AhR. This binding event initiates a conformational change in the AhR protein, leading to the dissociation of the chaperone proteins and the translocation of the this compound-AhR complex into the nucleus.

In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of a battery of AhR-responsive genes, including metabolic enzymes like Cytochrome P450 1A1 (CYP1A1) and immunomodulatory factors. The activation of this pathway is essential for the anti-inflammatory effects of this compound.

Quantitative Data Summary

The interaction of this compound with the AhR and its downstream effects have been quantified in several studies. The data highlight its potency as both an AhR ligand and an inhibitor of inflammatory responses.

| Parameter | Description | Cell Type / System | Value | Reference |

| AhR Binding | Competitive displacement of [3H]TCDD from AhR. | Hepatic Cytosol | ~50% displacement at 10 nM | |

| IC50 | Inhibition of IgE secretion. | Human B-cells | ~2 nM | |

| IC50 | Inhibition of IL-4 + GM-CSF induced IL-6 production. | Human Monocytic Cell Line (MM1) | ~5 nM | |

| Gene Induction | Induction of CYP1A1 mRNA expression. | Human Peripheral Monocytes | Significant induction at 50 nM |

Immunomodulatory Effects of this compound

The activation of AhR by this compound leads to profound immunomodulatory effects, primarily through its action on monocytes, dendritic cells (DCs), and the subsequent differentiation of T-helper (Th) cells.

1. Dendritic Cell (DC) Function: this compound inhibits the function of human monocyte-derived DCs. Specifically, it blocks the expression of crucial molecules required for T-cell activation, including CD86 and HLA-DR. Furthermore, this compound potently inhibits the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) by these cells. This altered DC phenotype is less capable of promoting pro-inflammatory T-cell responses.

2. T-Cell Differentiation: By modulating DC function and acting directly on naïve CD4+ T-cells, this compound skews T-cell differentiation away from pro-inflammatory phenotypes.

-

Inhibition of Th17 Cells: this compound suppresses the generation of Th17 cells, which are critical drivers of autoimmune and inflammatory diseases, partly by inhibiting IL-6 production.

-

Promotion of Th22 Cells: AhR ligation by this compound on naïve CD4+ T-cells promotes the development of IL-22-secreting Th22 cells. IL-22 is known to play a protective role in maintaining epithelial barrier integrity.

-

Regulatory T-Cells (Tregs): Activation of AhR by this compound and its derivative VAG539 has been shown to increase the frequency and survival of regulatory T-cells (CD4+CD25+Foxp3+), which are crucial for maintaining immune tolerance.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments cited in the literature.

Protocol 1: AhR Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of AhR-responsive DNA elements (XREs).

-

Objective: To determine the agonist activity of this compound on the human AhR.

-

Materials:

-

Human AhR reporter cell line (e.g., Huh7-DRE-Luc, INDIGO Biosciences Cat# IB03001).

-

Cell culture medium (as recommended by the cell line provider).

-

This compound stock solution (in DMSO).

-

Reference agonist (e.g., TCDD or MeBio).

-

96-well white, clear-bottom assay plates.

-

Luciferase detection reagent (e.g., Promega Luciferase Assay System).

-

Plate-reading luminometer.

-

-

Procedure:

-

Cell Plating: Dispense 200 µL of the reporter cell suspension into the wells of a 96-well assay plate and pre-incubate for 4-6 hours at 37°C in a CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the appropriate cell dosing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: After the pre-incubation, carefully discard the culture media from the wells. Add 200 µL/well of the prepared treatment media containing the different concentrations of this compound, reference agonist, or vehicle control.

-

Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.

-

Lysis and Detection: Discard the treatment media. Add the luciferase detection reagent to each well according to the manufacturer's instructions.

-

Measurement: Immediately quantify the light emission from each well using a plate-reading luminometer. The activity is typically expressed as Relative Light Units (RLU).

-

Data Analysis: Normalize the RLU values to the vehicle control to determine the fold activation. Plot the fold activation against the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for AhR Interaction

This protocol is used to confirm the interaction of AhR with its binding partners, such as ARNT, after stimulation with this compound.

-

Objective: To demonstrate the this compound-induced heterodimerization of AhR and ARNT.

-

Materials:

-

Cell line expressing AhR and ARNT (e.g., Hepa1c1c7).

-

This compound.

-

Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).

-

Antibody specific for AhR (for immunoprecipitation).

-

Antibody specific for ARNT (for Western blot detection).

-

Protein A/G magnetic or agarose beads.

-

Normal IgG (as a negative control).

-

-

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound (e.g., 50 nM) and another with vehicle (DMSO) for a specified time (e.g., 90 minutes) to induce nuclear translocation and dimerization.

-

Cell Lysis: Wash cells with ice-cold PBS and harvest. Lyse the cells in Co-IP Lysis Buffer on ice for 15-30 minutes.

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-Clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.

-

Immunoprecipitation: Add the anti-AhR antibody or a control IgG to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis Buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-ARNT antibody to detect the co-precipitated protein. The presence of an ARNT band in the this compound-treated, AhR-pulled-down sample indicates interaction.

-

References

- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Foundational Research on VAF347 and its Prodrug VAG539: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAF347 is a novel small molecule immunomodulator that, along with its water-soluble prodrug VAG539, has demonstrated significant potential in preclinical models of various immune-mediated disorders. The foundational research on these compounds has elucidated a targeted mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses. This technical guide provides a comprehensive overview of the core research, detailing the mechanism of action, key experimental findings, and the protocols utilized in these seminal studies. The information is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound and VAG539.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism through which this compound and its prodrug VAG539 exert their immunomodulatory effects is by acting as agonists for the Aryl Hydrocarbon Receptor (AhR).[1][2] Upon binding, this compound activates the AhR, initiating a signaling cascade that influences the differentiation and function of key immune cells, particularly dendritic cells (DCs) and T cells. This targeted engagement of the AhR pathway leads to a tolerogenic immune environment, mitigating inflammatory responses.

Key Experimental Findings

The foundational research on this compound and VAG539 has yielded significant data across various in vitro and in vivo models. These findings highlight the compounds' effects on dendritic cell maturation, T cell differentiation, and their efficacy in models of allergic inflammation and allograft rejection.

Data Presentation

The following tables summarize the key quantitative data from foundational studies on this compound and VAG539.

| In Vitro Activity of this compound | |

| Parameter | Value |

| Inhibition of IL-6 Production (IC50) | ~5 nM[1] |

| In Vivo Administration of VAG539 | |

| Parameter | Dosage/Effect |

| Allergic Lung Inflammation Mouse Model | 30 mg/kg[3] |

| Pancreatic Islet Allograft Model | Promotes long-term graft acceptance[2] |

| Effects on T Cell Populations by VAG539 | |

| Cell Type | Observation |

| Splenic CD4+CD25+Foxp3+ T cells | Increased frequency |

| Effects on Dendritic Cell Maturation by this compound | |

| Surface Marker | Effect |

| CD86 | Inhibition of expression |

| HLA-DR | Inhibition of expression |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the foundational research of this compound and VAG539.

Figure 1: this compound Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Figure 2: this compound's Influence on Dendritic Cell-Mediated T Cell Differentiation.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the foundational research of this compound and VAG539.

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs by positive selection using magnetic-activated cell sorting (MACS).

-

Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature mo-DCs.

-

Maturation: Immature mo-DCs are stimulated with a maturation cocktail, which can include lipopolysaccharide (LPS), TNF-α, IL-1β, IL-6, and PGE2, for an additional 24-48 hours to induce a mature phenotype. This compound is added during the differentiation and/or maturation stages to assess its effects.

-

Analysis: The phenotype of the mo-DCs is analyzed by flow cytometry for the expression of surface markers such as CD1a, CD14, CD80, CD83, CD86, and HLA-DR. Cytokine production (e.g., IL-6, IL-10, IL-12) in the culture supernatants is measured by ELISA.

In Vitro T Cell Differentiation Assays

-

T Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human PBMCs using negative selection kits (MACS).

-

Co-culture with mo-DCs: Naive CD4+ T cells are co-cultured with allogeneic mo-DCs (previously generated and treated with this compound or vehicle) at a specific ratio (e.g., 10:1 T cells to DCs) in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies).

-

Polarization: To induce specific T helper cell lineages, polarizing cytokines are added to the co-culture medium. For example:

-

Treg induction: TGF-β and IL-2.

-

Th17 induction: TGF-β, IL-6, IL-1β, and IL-23.

-

Th22 induction: IL-6 and TNF-α.

-

-

Analysis: After a 5-7 day culture period, T cells are analyzed for the expression of lineage-specific transcription factors (e.g., Foxp3 for Tregs, RORγt for Th17) by intracellular flow cytometry. Cytokine production in the supernatants (e.g., IL-10, IL-17, IL-22) is measured by ELISA or multiplex bead array.

Mouse Model of Allergic Lung Inflammation

-

Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of an allergen, such as ovalbumin (OVA), emulsified in alum adjuvant on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.

-

Treatment: VAG539 (e.g., 30 mg/kg) or vehicle is administered orally to the mice, typically starting before the challenge phase and continuing throughout.

-

Analysis: 24-48 hours after the final challenge, various parameters are assessed:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.

-

Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to evaluate inflammatory cell infiltration and mucus production.

-

Cytokine Levels: The levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

-

Serum IgE: Allergen-specific IgE levels in the serum are quantified by ELISA.

-

Mouse Model of Pancreatic Islet Allograft Transplantation

-

Induction of Diabetes: Recipient mice (e.g., BALB/c) are rendered diabetic by a single i.p. injection of streptozotocin. Diabetes is confirmed by monitoring blood glucose levels.

-

Islet Isolation: Pancreatic islets are isolated from donor mice of a different strain (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient purification.

-

Transplantation: A known number of islets (e.g., 200-400) are transplanted under the kidney capsule of the diabetic recipient mice.

-

Treatment: VAG539 or vehicle is administered orally to the recipient mice, starting from the day of transplantation or a few days prior.

-

Monitoring of Graft Survival: Graft function is monitored by measuring non-fasting blood glucose levels regularly. Graft rejection is defined as a return to a hyperglycemic state.

-

Immunological Analysis: At the end of the study or at specific time points, spleens and lymph nodes are harvested to analyze the frequency and phenotype of immune cell populations, particularly CD4+CD25+Foxp3+ regulatory T cells, by flow cytometry.

Conclusion

The foundational research on this compound and its prodrug VAG539 has established their immunomodulatory activity through the activation of the Aryl Hydrocarbon Receptor. The in vitro and in vivo studies have consistently demonstrated their ability to promote a tolerogenic immune phenotype, characterized by the inhibition of pro-inflammatory dendritic cells and the induction of regulatory T cells. These findings provide a strong rationale for the continued investigation of this compound and VAG539 as potential therapeutic agents for a range of immune-mediated diseases. This technical guide serves as a consolidated resource of the core scientific data and methodologies that form the basis of our understanding of these promising compounds.

References

- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the aryl hydrocarbon receptor promotes allograft-specific tolerance through direct and dendritic cell-mediated effects on regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

VAF347's Effect on Cytokine Production: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

VAF347 is a small molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2][3] By binding to and activating the AhR, this compound modulates the differentiation and function of various immune cells, leading to a significant shift in the cytokine production profile. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, with a focus on its anti-inflammatory properties and its potential as a therapeutic agent for autoimmune and inflammatory diseases.[1][2]

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound exerts its immunomodulatory effects primarily through the activation of the AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of this pathway by this compound leads to a downstream cascade of events that ultimately alters the production of key cytokines involved in immune regulation. The AhR signaling pathway can also interact with other signaling pathways, such as the NF-κB pathway, to fine-tune the inflammatory response.

Quantitative Effects of this compound on Cytokine Production

This compound has been shown to selectively modulate cytokine production, generally promoting anti-inflammatory and tissue-protective cytokines while inhibiting pro-inflammatory ones. The following tables summarize the quantitative effects of this compound on key cytokines from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cytokine | Cell Type | Treatment Conditions | Effect | Quantitative Data | Reference |

| IL-6 | Human Monocytic Cell Line (MM1) | Stimulated with IL-4 + GM-CSF | Inhibition | IC50: ~5 nM | |

| IL-6 | Human Monocyte-Derived Dendritic Cells | Stimulated with anti-CD40 antibodies | Inhibition | Among top 15 down-regulated genes | |

| IL-17 | Naïve CD4+ T cells co-cultured with this compound-treated Dendritic Cells | Naïve T cell stimulation | Inhibition | Concomitantly inhibited with IL-22 promotion | |

| IL-17 & IFN-γ | Naïve CD4+ T cells | AhR ligation by this compound | Suppression | Suppressed generation of T cells secreting IL-17 and IFN-γ | |

| IL-22 | Naïve CD4+ T cells co-cultured with this compound-treated Dendritic Cells | Naïve T cell stimulation | Promotion | Promoted IL-22 secretion | |

| IL-22 | Naïve CD4+ T cells | AhR ligation by this compound | Promotion | Favored development of single IL-22-secreting cells (Th22) |

Table 2: In Vivo Effects of this compound on Cytokine Production

| Cytokine | Animal Model | Treatment Regimen | Tissue/Fluid Analyzed | Effect | Quantitative Data | Reference |

| IL-6 | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Sera | Inhibition | Significant decrease compared to untreated diabetic mice | |

| IL-17A | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Sera | Inhibition | Significant decrease compared to untreated diabetic mice | |

| IL-6 | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Retina | Inhibition | ~40 pg/mL in untreated vs. near non-diabetic levels with this compound | |

| IL-17A | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Retina | Inhibition | ~135 pg/mL in untreated vs. near non-diabetic levels with this compound |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound on cytokine production.

In Vitro Differentiation and Co-culture of Human Monocyte-Derived Dendritic Cells (DCs) and Naïve CD4+ T cells

This protocol is designed to assess the influence of this compound on the ability of DCs to direct naïve T cell differentiation and cytokine production.

a. Isolation of Monocytes and Naïve CD4+ T cells:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Monocytes are purified from PBMCs by positive selection using CD14 magnetic beads.

-

Naïve CD4+ T cells are isolated from the monocyte-depleted PBMC fraction by negative selection.

b. Generation of Monocyte-Derived DCs:

-

Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF, and IL-4 to induce differentiation into immature DCs.

-

This compound (at desired concentrations, e.g., 10-100 nM) or vehicle control (e.g., DMSO) is added to the culture medium at the initiation of differentiation.

-

After 5-7 days, immature DCs are harvested. A portion of these cells can be matured using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) or other stimuli like anti-CD40 antibodies.

c. Co-culture and T cell Stimulation:

-

This compound-treated or control DCs are co-cultured with purified naïve CD4+ T cells at a ratio of approximately 1:10 (DC:T cell).

-

T cell proliferation and differentiation are stimulated with anti-CD3 and anti-CD28 antibodies.

-

The co-culture is maintained for 3-5 days.

d. Cytokine Analysis:

-

Supernatants from the co-culture are collected for cytokine quantification using ELISA or cytometric bead array (CBA).

-

For intracellular cytokine staining, cells are re-stimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IL-17, IL-22, IFN-γ) and analyzed by flow cytometry.

In Vitro Cytokine Production by a Monocytic Cell Line

This protocol is used to directly assess the effect of this compound on cytokine production by monocytic cells.

-

The human monocytic cell line MM1 is cultured in appropriate media.

-

Cells are stimulated with IL-4 and GM-CSF to induce IL-6 production.

-

This compound is added at a range of concentrations to determine the dose-dependent inhibitory effect.

-

After a suitable incubation period (e.g., 24-48 hours), supernatants are collected and IL-6 levels are measured by ELISA.

-

For mRNA analysis, cells are harvested after a shorter incubation (e.g., 4-6 hours) and IL-6 transcript levels are quantified by qRT-PCR.

Conclusion

This compound is a potent AhR agonist that skews the immune response towards an anti-inflammatory and tissue-protective phenotype. It achieves this by acting on monocytes and naïve T cells to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17, while promoting the secretion of IL-22. This targeted modulation of cytokine production highlights the therapeutic potential of this compound for a range of autoimmune and inflammatory disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound.

References

- 1. The aryl hydrocarbon receptor (AhR) ligand this compound selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of VAF347: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VAF347 is a potent, cell-permeable agonist of the Aryl Hydrocarbon Receptor (AhR) with demonstrated anti-inflammatory and immunomodulatory properties.[1][2] Its mechanism of action is centered on the activation of the AhR signaling pathway, which leads to the modulation of cytokine production and T-cell differentiation.[3][4][5] This document provides a technical guide to the initial toxicity screening of this compound, summarizing the available preclinical safety data. The information presented herein is compiled from published efficacy studies where toxicity was assessed as a secondary endpoint. A comprehensive, dedicated preclinical toxicology report on this compound is not publicly available at this time.

Mechanism of Action

This compound functions by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction initiates a signaling cascade that influences immune responses. Key mechanistic aspects include:

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of Interleukin-6 (IL-6), a key cytokine involved in inflammation. In human monocytic cell lines, the IC50 for IL-6 inhibition is approximately 5 nM.

-

Modulation of T-Cell Differentiation: Activation of AhR by this compound can influence the differentiation of T-helper (Th) cells. It has been observed to inhibit the development of pro-inflammatory Th17 cells and their production of IL-17A, while promoting the development of IL-22-secreting Th22 cells.

-

Induction of Cytochrome P450 Enzymes: As a classic AhR agonist, this compound induces the expression of downstream target genes such as Cytochrome P450 1A1 (CYP1A1).

Signaling Pathway of this compound

Preclinical Toxicity Data

The primary source of in vivo toxicity data for this compound comes from a study in a diabetic mouse model. In this research, the compound was administered to assess its therapeutic efficacy in preventing diabetic retinopathy.

Quantitative Data Summary

| Study Parameter | Details | Outcome | Citation |

| Animal Model | Streptozotocin-induced diabetic mice | - | |

| Compound | This compound | - | |

| Dose | 30 mg/kg | No toxicity observed | |

| Route of Administration | Subcutaneous injection | - | |

| Dosing Frequency | Weekly | - | |

| Duration | Up to 8 months (28 injections) | No toxicity observed | |

| Toxicity Parameters Monitored | Body weight, body condition, lethargy, respiratory distress, mortality, autopsy organ appearance | No adverse effects noted |

Experimental Protocols

The following protocols are based on the methodologies described in the available literature.

In Vivo Toxicity Assessment in Diabetic Mice

-

Objective: To evaluate the long-term safety of this compound in a diabetic mouse model.

-

Animal Model: Male C57BL/6J mice, with diabetes induced by streptozotocin (STZ). A non-diabetic control group treated with this compound was also included.

-

Test Article Formulation: Lyophilized this compound was suspended in DMSO and subsequently diluted in sterile saline to a final concentration for a 30 mg/kg dose.

-

Dosing Regimen: Diabetic mice received weekly subcutaneous injections of 30 mg/kg this compound, beginning one week after the confirmation of diabetes. The study extended for up to eight months.

-

Toxicity Monitoring:

-

Clinical Observations: Mice were monitored weekly for changes in body weight, overall body condition, lethargy, and signs of respiratory distress.

-

Mortality: All instances of mortality were recorded.

-

Experimental Workflow

Discussion and Future Directions

The available data suggests that this compound is well-tolerated in mice under a specific chronic dosing schedule. The absence of observable toxicity in the reported study is a positive indicator for its safety profile. However, it is crucial to recognize that this information represents a limited scope of a formal preclinical toxicology evaluation.

For a comprehensive initial toxicity screening, the following studies would be necessary:

-

Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.

-

Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess the effects of repeated administration.

-

Safety Pharmacology Core Battery: To evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential for DNA damage and mutagenicity.

-

In Vitro Cytotoxicity Assays: To determine the direct cytotoxic potential of this compound on various cell types.

Conclusion

This compound, an AhR agonist, has shown a favorable safety profile in a long-term efficacy study in mice, with no observable toxicity at a weekly subcutaneous dose of 30 mg/kg. The mechanism of action through AhR is well-defined, involving the modulation of inflammatory pathways. While these initial findings are promising, a complete preclinical safety evaluation encompassing a broader range of standard toxicology studies is required to fully characterize the toxicity profile of this compound for further drug development.

References

- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. The aryl hydrocarbon receptor (AhR) ligand this compound selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VAF347 in Allergic Lung Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VAF347, a potent aryl hydrocarbon receptor (AhR) agonist, in the study of allergic lung inflammation. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound is a small molecule that has been identified as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[1][2] Studies have demonstrated that this compound exhibits significant anti-inflammatory properties in the context of allergic lung inflammation.[1][3] Its mechanism of action primarily involves the modulation of dendritic cell (DC) function, leading to the inhibition of pro-inflammatory T-helper (Th) cell generation and a subsequent reduction in the hallmarks of allergic airway inflammation.[1]

Mechanism of Action

This compound exerts its immunomodulatory effects by binding to and activating the AhR. This activation initiates a signaling cascade that ultimately suppresses inflammatory responses. In the context of allergic lung inflammation, this compound has been shown to:

-

Inhibit Dendritic Cell Function: this compound blocks the capacity of DCs to generate pro-inflammatory Th cells. This is achieved by downregulating the expression of key molecules required for T-cell activation, such as IL-6, CD86, and HLA-DR.

-

Suppress T-helper Cell Differentiation: Activation of AhR by this compound can influence the differentiation of naive T cells. It has been shown to promote the development of IL-22-secreting T cells (Th22) while inhibiting the polarization of Th1 and Th17 cells, which are implicated in inflammatory responses.

-

Reduce Allergic Inflammation Markers: In preclinical models of allergic asthma, this compound treatment leads to a significant reduction in lung eosinophilia, serum IgE levels, and goblet cell hyperplasia. These effects are critically dependent on a functional AhR, as they are absent in AhR-deficient mice.

Signaling Pathway of this compound

Caption: this compound binds to the cytosolic AhR complex, leading to nuclear translocation and target gene transcription.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Dendritic and Monocytic Cells

| Cell Type | Treatment | Effect | IC50 | Reference |

| Human Monocyte-derived DCs | This compound | Inhibition of IL-6 expression | ~5 nM | |

| Human Monocytic Cell Line (MM1) | This compound | Inhibition of IL-4 + GM-CSF induced IL-6 mRNA | ~5 nM | |

| Human Monocytic Cell Line (MM1) | TCDD (prototypical AhR agonist) | Inhibition of IL-4 + GM-CSF induced IL-6 mRNA | ~80 pM |

Table 2: In Vivo Effects of this compound in a Mouse Model of Allergic Lung Inflammation

| Parameter | Treatment | Outcome | Reference |

| Lung Eosinophilia | This compound | Blockade of eosinophil influx into the lung | |

| Serum IgE | This compound | Inhibition of elevated serum IgE levels | |

| Goblet Cell Hyperplasia | This compound | Inhibition of goblet cell hyperplasia | |

| Serum Total IgE & IL-5 | This compound in AhR-/- mice | This compound-induced reduction was abolished |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Allergic Lung Inflammation in a Murine Model

This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) as the allergen.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle control (e.g., DMSO and sterile saline)

Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Control mice receive i.p. injections of PBS with alum.

-

-

This compound Administration:

-

Beginning on day 14, administer this compound (e.g., 30 mg/kg, subcutaneous or oral) or vehicle control daily for the duration of the challenge period. The optimal dose and route of administration should be determined empirically.

-

-

Airway Challenge:

-

On days 14, 15, and 16, challenge the mice by intranasal instillation or aerosol exposure to 1% OVA in PBS for 20-30 minutes.

-

Control mice are challenged with PBS alone.

-

-

Endpoint Analysis:

-

On day 18 (48 hours after the final challenge), euthanize the mice and collect samples for analysis (BALF, blood, and lung tissue).

-

Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

Materials:

-

Euthanasia solution

-

Tracheal cannula (e.g., 20-gauge)

-

1 mL syringe

-

Ice-cold PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope slides and cytocentrifuge

-

Differential cell stain (e.g., Wright-Giemsa)

Procedure:

-

BALF Collection:

-

After euthanasia, expose the trachea and insert a cannula.

-

Secure the cannula with a suture.

-

Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid. Repeat this process three times with fresh PBS, pooling the recovered fluid.

-

Keep the collected BALF on ice.

-

-

Total Cell Count:

-

Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total number of cells using a hemocytometer or automated cell counter.

-

-

Differential Cell Count:

-

Prepare cytospin slides by centrifuging a cell suspension onto a microscope slide.

-

Stain the slides with a differential stain.

-

Count at least 300 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.

-

Protocol 3: Flow Cytometric Analysis of Lung Immune Cells

Materials:

-

Lung tissue

-

Collagenase D and DNase I

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

70 µm cell strainer

-

Red blood cell lysis buffer

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, B220, Gr-1, Siglec-F, CD11c)

-

Fixation and permeabilization buffers (for intracellular staining)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Perfuse the lungs with PBS to remove blood.

-

Mince the lung tissue and digest with collagenase D and DNase I in RPMI at 37°C for 30-60 minutes with agitation.

-

Neutralize the enzymatic digestion with RPMI containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

Wash and resuspend the cells in staining buffer (PBS with 2% FBS).

-

-

Cell Staining:

-

Block Fc receptors with anti-CD16/32 antibody for 15-20 minutes on ice.

-

Add a cocktail of fluorescently labeled antibodies for surface markers and incubate for 30-40 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.

-

Add antibodies for intracellular targets and incubate.

-

Wash and resuspend the cells in staining buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer, collecting a minimum of 1.5 x 10^6 events per sample.

-

Analyze the data using appropriate software to identify and quantify different immune cell populations.

-

Protocol 4: Histological Analysis of Lung Inflammation

Materials:

-

Lung tissue

-

4% paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Hematoxylin and eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

-

Microscope

Procedure:

-

Tissue Fixation and Processing:

-

Inflate the lungs with 4% PFA or 10% formalin at a constant pressure.

-

Immerse the fixed lungs in the same fixative overnight.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

-

Sectioning and Staining:

-

Cut 4-5 µm sections using a microtome.

-

Deparaffinize and rehydrate the sections.

-

Stain with H&E to assess inflammatory cell infiltration and lung architecture.

-

Stain with PAS to identify and quantify mucus-producing goblet cells.

-

-

Microscopic Evaluation:

-

Examine the stained sections under a light microscope.

-

Score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia using a semi-quantitative scoring system.

-

Experimental Workflow for In Vivo this compound Studies

Caption: A typical experimental workflow for evaluating this compound in a mouse model of allergic lung inflammation.

Conclusion

This compound represents a promising therapeutic candidate for allergic lung inflammation due to its potent AhR-mediated anti-inflammatory effects. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this compound and other AhR agonists in the context of allergic airway diseases. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for asthma and other allergic disorders.

References

- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The Aryl Hydrocarbon Receptor in Asthma: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

VAF347 in DMSO: Application Notes and Protocols for Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of VAF347 stock solutions in dimethyl sulfoxide (DMSO). This compound is a cell-permeable agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.[1][2][3] Activation of AhR by this compound modulates various signaling pathways, leading to anti-inflammatory and immunomodulatory effects.[4][5]

Physicochemical and Solubility Data

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁ClF₃N₃ | |

| Molecular Weight | 349.7 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| UV/Vis (λmax) | 288 nm | |

| Solubility in DMSO | ~1 mg/mL | |

| Solubility in DMF | ~5 mg/mL | |

| Solubility in Ethanol | Slightly soluble |

This compound Signaling Pathway

This compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the this compound-AhR complex translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1). The activation of AhR signaling by this compound also leads to the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and impacts T-cell differentiation, promoting the development of IL-22-secreting T-helper cells while inhibiting IL-17 production.

Caption: this compound activates the AhR signaling pathway.

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution in DMSO

This protocol details the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile amber vial.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

-

Dissolution: Cap the vial tightly and vortex or sonicate gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Safety Precautions:

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.

Storage and Stability of this compound Stock Solutions

Proper storage is crucial to maintain the integrity of the this compound stock solution.

| Storage Temperature | Stability Period |

| -20°C | Up to 1 year |

| -80°C | Up to 2 years |

Note: It is recommended to use the stock solution within the specified periods when stored at the indicated temperatures.

Application Workflow

The following diagram illustrates a typical workflow for using a this compound DMSO stock solution in cell-based assays.

Caption: General workflow for this compound application.

In Vitro and In Vivo Dosing Information

The following table provides examples of this compound concentrations and dosages used in published research. These should be considered as starting points, and optimal concentrations may vary depending on the specific cell line, animal model, and experimental conditions.

| Application | Concentration/Dosage | Experimental Context | Reference |

| In Vitro | 50 nM | Induction of CYP1A1 mRNA in human peripheral monocytes. | |

| In Vitro | ~5 nM (IC₅₀) | Inhibition of IL-4 and GM-CSF induced IL-6 production in a human monocytic cell line. | |

| In Vitro | 0.01-20 µM | Enhancement of retinoic acid-induced cell cycle arrest in HL-60 cells. | |

| In Vivo | 30 mg/kg | Subcutaneous injection in a murine model of diabetic retinopathy. A water-soluble derivative, VAG539, was also used at this dosage orally. |

Note on DMSO in Cell Culture: When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for VAF347 Treatment in Responsive Cell Lines

For Researchers, Scientists, and Drug Development Professionals